

Unveiling the Solid-State Architecture of Benzyl 4-hydroxyphenyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzyl 4-hydroxyphenyl ketone**

Cat. No.: **B184925**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **Benzyl 4-hydroxyphenyl ketone**, a molecule of interest in various research and development sectors. While specific crystallographic data from the primary literature is not publicly accessible, this document outlines the essential experimental protocols and analytical approaches required for such a study, presenting a framework for researchers working with this or similar compounds.

Quantitative Crystallographic and Physical Data

A thorough crystal structure analysis provides precise quantitative data that describes the atomic arrangement within the crystal lattice. For **Benzyl 4-hydroxyphenyl ketone** (CSD Entry: 171675), the following table summarizes key identifiers and physical properties. It is important to note that detailed crystallographic parameters are typically housed within the Cambridge Structural Database and the associated publication, and are not available in publicly accessible domains.[\[1\]](#)

Parameter	Value	Source
Chemical Formula	C ₁₄ H ₁₂ O ₂	[1] [2] [3] [4]
Molecular Weight	212.24 g/mol	[1] [2] [3] [4]
CAS Number	2491-32-9	[1] [2] [3] [4]
Melting Point	148-151 °C	[3]
CCDC Number	171675	[1]
Associated Publication (DOI)	10.1081/SCC-120021843	[1]
Crystal System	Data not publicly available	
Space Group	Data not publicly available	
Unit Cell Dimensions (a, b, c, α , β , γ)	Data not publicly available	
Z (Molecules per unit cell)	Data not publicly available	
Calculated Density	Data not publicly available	
R-factor	Data not publicly available	

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Benzyl 4-hydroxyphenyl ketone

The synthesis of **Benzyl 4-hydroxyphenyl ketone** can be achieved through various established methods, such as the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives.

A general procedure is as follows:

- Reaction Setup: A mixture of phenol and phenylacetic acid is prepared in a suitable solvent.
- Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride or boron trifluoride, is added to the reaction mixture.
- Reaction Conditions: The mixture is heated under reflux for a specified period to drive the reaction to completion.
- Workup: The reaction is quenched, and the crude product is extracted.
- Purification: The crude product is purified by column chromatography or recrystallization.

Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method is slow evaporation:

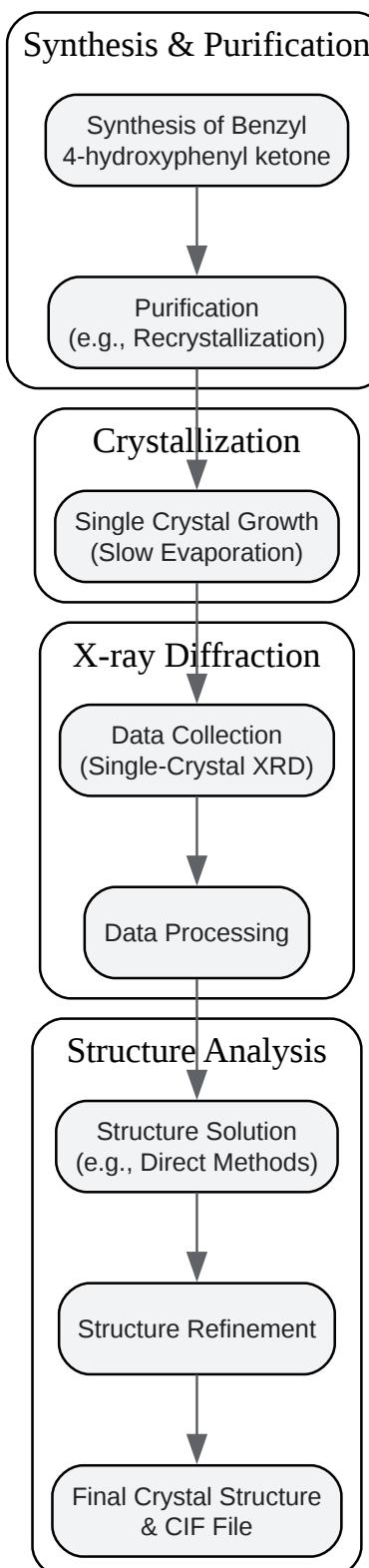
- Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
- Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.
- Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
- Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection

- Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize

thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

- Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.


Structure Solution and Refinement

- Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
- Structure Refinement: The initial atomic model is then refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. The positions and anisotropic displacement parameters of the non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a small molecule like **Benzyl 4-hydroxyphenyl ketone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for crystal structure analysis.

Molecular and Intermolecular Interactions

The molecular structure of **Benzyl 4-hydroxyphenyl ketone** features a hydroxyl group and a carbonyl group, which are capable of forming hydrogen bonds. These interactions are critical in directing the packing of the molecules in the crystal lattice. The diagram below shows a hypothetical hydrogen bonding interaction between two molecules.

Caption: Potential intermolecular hydrogen bonding.

In conclusion, while the precise crystallographic data for **Benzyl 4-hydroxyphenyl ketone** remains within restricted-access databases, this guide provides the foundational knowledge and procedural outlines necessary for researchers to undertake and understand the crystal structure analysis of this and analogous compounds. The elucidation of the solid-state structure is paramount for comprehending its physical properties and potential applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 4-hydroxyphenyl ketone | C14H12O2 | CID 75607 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Benzyl 4-hydroxyphenyl ketone 97 2491-32-9 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Benzyl 4-hydroxyphenyl ketone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184925#benzyl-4-hydroxyphenyl-ketone-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com